MK-886

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MK-886 umfasst mehrere Schritte, beginnend mit der Herstellung des Indolkerns. Die wichtigsten Schritte umfassen:

Bildung des Indolkerns: Der Indolkern wird durch eine Fischer-Indol-Synthese hergestellt, die die Reaktion von Phenylhydrazin mit einem Keton oder Aldehyd umfasst.

Einführung der tert-Butylsulfanyl-Gruppe: Die tert-Butylsulfanyl-Gruppe wird durch eine nucleophile Substitutionsreaktion eingeführt.

Chlorierung: Die Chlorphenylgruppe wird durch eine Friedel-Crafts-Alkylierungsreaktion eingeführt.

Endgültige Montage: Der letzte Schritt beinhaltet die Kupplung des Indolkerns mit der Chlorphenylgruppe und der tert-Butylsulfanyl-Gruppe, um das vollständige this compound-Molekül zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dazu gehören die Kontrolle von Temperatur, Druck und Reaktionszeit sowie die Verwendung von hochreinen Reagenzien und Lösungsmitteln .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MK-886 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Chlorphenylgruppe zu entfernen.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der tert-Butylsulfanyl-Gruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Thiole und Amine werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Dechlorierte Derivate.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Biologie: In der Forschung eingesetzt, um die Mechanismen von Entzündungen und Immunreaktionen zu verstehen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es das 5-Lipoxygenase-aktivierende Protein (FLAP) hemmt. Diese Hemmung verhindert die Aktivierung des 5-Lipoxygenase-Enzyms, das für die Biosynthese von Leukotrienen entscheidend ist. Leukotriene sind Lipidmediatoren, die an Entzündungen und Immunreaktionen beteiligt sind. Durch die Blockierung der Leukotrienbiosynthese reduziert this compound Entzündungen und andere damit verbundene Symptome .

Wissenschaftliche Forschungsanwendungen

MK-886 has a wide range of scientific research applications:

Wirkmechanismus

MK-886 exerts its effects by inhibiting the 5-lipoxygenase activating protein (FLAP). This inhibition prevents the activation of the 5-lipoxygenase enzyme, which is crucial for the biosynthesis of leukotrienes. Leukotrienes are lipid mediators involved in inflammation and immune responses. By blocking leukotriene synthesis, this compound reduces inflammation and other related symptoms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zileuton: Ein weiterer 5-Lipoxygenase-Hemmer, der zur Behandlung von Asthma verwendet wird.

Montelukast: Ein Leukotrien-Rezeptor-Antagonist, der bei der Behandlung von Asthma und allergischer Rhinitis eingesetzt wird.

Pranlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Einzigartigkeit von MK-886

This compound ist einzigartig in seiner spezifischen Hemmung des 5-Lipoxygenase-aktivierenden Proteins, was es zu einem starken und selektiven Hemmer der Leukotrienbiosynthese macht. Diese Spezifität ermöglicht gezielte therapeutische Wirkungen mit potenziell weniger Nebenwirkungen im Vergleich zu anderen Leukotrien-Hemmern .

Biologische Aktivität

MK-886 is a small molecular inhibitor primarily known for its role as a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP) and its involvement in leukotriene biosynthesis. It has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and inflammatory conditions.

This compound functions by inhibiting FLAP, which is crucial for the activation of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes. The compound has demonstrated significant inhibitory effects on leukotriene biosynthesis, with an IC50 value of approximately 30 nM for FLAP inhibition and 3 nM in human polymorphonuclear leukocytes .

In addition to its role as a FLAP inhibitor, this compound exhibits moderate antagonistic activity on peroxisome proliferator-activated receptor alpha (PPARα), with an IC50 ranging from 0.5 to 1 μM . This dual action suggests that this compound may influence multiple pathways related to inflammation and cellular signaling.

Effects on Cellular Mechanisms

Research has shown that this compound induces a concentration-dependent increase in intracellular calcium levels ([Ca²⁺]i) in MG63 human osteosarcoma cells, implicating it in calcium signaling pathways . Furthermore, this compound has been observed to inhibit DNA replication at concentrations as low as 1 μM, leading to DNA fragmentation, particularly affecting error-prone DNA polymerases such as human DNA polymerase iota (hpol ι) .

Antitumor Activity

This compound has displayed antitumor properties across various cancer cell lines. A study indicated that it enhances the effects of UV radiation on lung cancer cells by down-regulating actin B and disorganizing transcription machinery, which may contribute to its antitumor efficacy . Additionally, this compound has been noted to rescue tau-induced cytotoxicity in neurodegenerative disease models by enhancing proteasomal activity .

Inhibition of Leukotriene Biosynthesis

A clinical study evaluated the effects of this compound on leukotriene B4 synthesis in healthy male subjects. It was found that a single dose of 500 mg significantly inhibited leukotriene B4 synthesis by up to 60% within two hours . This inhibition was dose-dependent, highlighting the compound's potential utility in managing conditions characterized by excessive leukotriene production.

Proteasomal Activation and Neuroprotection

This compound's ability to activate proteasomal degradation pathways was explored in the context of tauopathies. The compound was shown to effectively modulate tau oligomerization and mitigate associated cytotoxic effects in neuroblastoma cells . This finding suggests that this compound could be a candidate for therapeutic strategies targeting neurodegenerative diseases.

Summary of Biological Activities

| Activity | IC50 Value | Notes |

|---|---|---|

| FLAP Inhibition | ~30 nM | Potent inhibition of leukotriene synthesis |

| Leukotriene Biosynthesis Inhibition | ~3 nM | Effective in human polymorphonuclear leukocytes |

| PPARα Antagonism | 0.5 - 1 μM | Moderate antagonist activity |

| Calcium Signaling | Concentration-dependent | Induces [Ca²⁺]i influx in osteosarcoma cells |

| DNA Replication Inhibition | ~1 μM | Causes DNA fragmentation |

| Antitumor Activity | N/A | Enhances UV radiation effects on cancer cells |

Eigenschaften

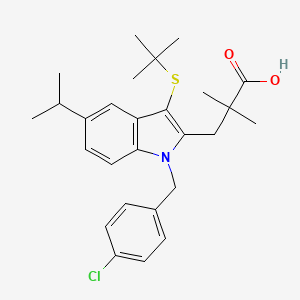

IUPAC Name |

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOAOVKBIIKRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041067 | |

| Record name | MK 886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118414-82-7 | |

| Record name | MK 886 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118414-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK-886 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118414827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-886 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK 886 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-886 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080626SQ8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.